molecular formula C21H22N2O5 B13631159 (2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid

(2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid

Cat. No.: B13631159
M. Wt: 382.4 g/mol
InChI Key: JBEPJFMBGYMQJK-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is a common protecting group in organic synthesis, particularly in the synthesis of peptides .

Preparation Methods

The synthesis of (2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid typically involves the protection of the amino group using the Fmoc group. This can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride or by the acid chloride method . The compound is isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life .

Chemical Reactions Analysis

(2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

(2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of peptides . In biology, it is used to study protein-protein interactions and enzyme mechanisms . In medicine, it is used in the development of new drugs and therapeutic agents .

Properties

Molecular Formula

C21H22N2O5

Molecular Weight

382.4 g/mol

IUPAC Name

(2R)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-5-oxopentanoic acid

InChI

InChI=1S/C21H22N2O5/c1-21(19(25)26,11-10-18(22)24)23-20(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H2,22,24)(H,23,27)(H,25,26)/t21-/m1/s1

InChI Key

JBEPJFMBGYMQJK-OAQYLSRUSA-N

Isomeric SMILES

C[C@@](CCC(=O)N)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(CCC(=O)N)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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